molecular formula C5H5ClN2 B016104 2-Amino-4-chloropyridine CAS No. 19798-80-2

2-Amino-4-chloropyridine

Cat. No. B016104
CAS RN: 19798-80-2
M. Wt: 128.56 g/mol
InChI Key: RQMWVVBHJMUJNZ-UHFFFAOYSA-N
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Patent
US07560551B2

Procedure details

A pressure vessel was charged with 6.35 mL of water and degassed with nitrogen for 0.5 h. To this vessel was added potassium acetate (2.31 g, 23.5 mmol), 2-fluoropyridine-3-boronic acid (2.48 g, 17.6 mmol), 4-chloropyridin-2-amine (1.51 g, 11.7 mmol), dichloro-bis (di-tert-butylphenylphosphino)Pd(II)(0.146 g, 0.235 mmol) and 58.5 mL CH3CN. The mixture was purged under nitrogen for several additional minutes, and the pressure bottle was sealed. The reaction mixture was heated to 85° C. for 15 h. Upon cooling the layers were separated, and the organic portion was dried with Na2SO4 and concentrated. The resulting solid was triturated with ethyl acetate/diethyl ether to provide 4-(2-fluoropyridin-3-yl)pyridin-2-amine as a tan solid. MS m/z=190 [M+H]+. Calc'd for C10H8FN3: 189.19.
Name
Quantity
6.35 mL
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
2.48 g
Type
reactant
Reaction Step Two
Quantity
1.51 g
Type
reactant
Reaction Step Two
[Compound]
Name
(di-tert-butylphenylphosphino)Pd(II)
Quantity
0.146 g
Type
reactant
Reaction Step Two
Name
Quantity
58.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.C([O-])(=O)C.[K+].[F:7][C:8]1[C:13](B(O)O)=[CH:12][CH:11]=[CH:10][N:9]=1.Cl[C:18]1[CH:23]=[CH:22][N:21]=[C:20]([NH2:24])[CH:19]=1>CC#N>[F:7][C:8]1[C:13]([C:18]2[CH:23]=[CH:22][N:21]=[C:20]([NH2:24])[CH:19]=2)=[CH:12][CH:11]=[CH:10][N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.35 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
2.31 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
2.48 g
Type
reactant
Smiles
FC1=NC=CC=C1B(O)O
Name
Quantity
1.51 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)N
Name
(di-tert-butylphenylphosphino)Pd(II)
Quantity
0.146 g
Type
reactant
Smiles
Name
Quantity
58.5 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with nitrogen for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The mixture was purged under nitrogen for several additional minutes
CUSTOM
Type
CUSTOM
Details
the pressure bottle was sealed
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the layers
CUSTOM
Type
CUSTOM
Details
were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic portion was dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with ethyl acetate/diethyl ether

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=CC=C1C1=CC(=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.